2-Methyl-3-(thiophen-3-yl)aniline
Description
2-Methyl-3-(thiophen-3-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a methyl group at position 2 and a thiophene heterocycle at position 2. Thiophene, a sulfur-containing heterocycle, imparts unique electronic properties, influencing reactivity and applications in catalysis, drug design, and polymer chemistry .
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-methyl-3-thiophen-3-ylaniline |
InChI |
InChI=1S/C11H11NS/c1-8-10(3-2-4-11(8)12)9-5-6-13-7-9/h2-7H,12H2,1H3 |
InChI Key |
JDAIJQNJCAQWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(thiophen-3-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenamine and thiophene-3-carboxaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylbenzenamine and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 2-Methyl-3-(thiophen-3-yl)aniline.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-(thiophen-3-yl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(thiophen-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Methyl-3-(thiophen-3-yl)aniline exhibits promising anticancer properties. Studies have demonstrated that derivatives of this compound can selectively inhibit tumor cell lines, including HCT-116 (colon cancer), with IC50 values indicating effective cytotoxicity . The mechanism of action involves interference with cellular signaling pathways, leading to cell cycle arrest in the S and G2/M phases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene-containing compounds are known for their antibacterial effects, and 2-Methyl-3-(thiophen-3-yl)aniline is no exception. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions allows for the creation of novel derivatives with enhanced biological activities. For instance, it can be used in the formation of Schiff bases, which are important in medicinal chemistry due to their diverse pharmacological properties .
Organic Electronics
Due to its unique electronic properties imparted by the thiophene ring, 2-Methyl-3-(thiophen-3-yl)aniline is explored for applications in organic electronics. It can be utilized in the fabrication of organic semiconductors and photovoltaic devices, where its conductive properties can enhance device performance. The sulfur atom within the thiophene structure contributes to unique interactions that are beneficial in electronic applications.
Conductive Polymers
The compound can be polymerized to form conductive polymers that have applications in sensors and electronic devices. The resulting polymers exhibit improved conductivity and stability, making them suitable for various electronic applications .
Synthesis and Characterization
A study focused on synthesizing derivatives of 2-Methyl-3-(thiophen-3-yl)aniline highlighted its potential for creating new therapeutic agents. The synthesis involved condensation reactions with various aldehydes and ketones, yielding compounds with significant biological activity .
Anticancer Mechanisms
Another research article investigated the anticancer mechanisms of thiophene derivatives, including 2-Methyl-3-(thiophen-3-yl)aniline. The study found that these compounds could induce apoptosis in cancer cells through specific pathways, providing insights into their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiophen-3-yl)aniline depends on its application:
In Organic Electronics: The compound functions as a charge carrier, facilitating the movement of electrons or holes within a material.
In Pharmaceuticals: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Heterocyclic Variants
4-Methyl-2-(thiophen-3-yl)aniline (14i)
- Structure : Methyl at position 4, thiophen-3-yl at position 2.
- Synthesis : Prepared via coupling reactions (e.g., Suzuki-Miyaura) with yields up to 72% .
- Applications : Used as a precursor for functionalized polymers and ligands in coordination chemistry .
2-Methyl-3-(trifluoromethyl)aniline
- Structure : Methyl at position 2, trifluoromethyl (-CF₃) at position 3.
- Synthesis : Commercially available (CAS 54396-44-0), synthesized via nucleophilic substitution or catalytic fluorination .
- Properties : The electron-withdrawing -CF₃ group increases acidity of the amine (pKa ~3.5) compared to the thiophene analog.
- Applications: Key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) .
2-Methyl-3-[(propan-2-yloxy)methyl]aniline
- Structure : Methyl at position 2, propan-2-yloxymethyl at position 3.
- Synthesis : Produced via etherification reactions, yielding 95% purity .
- Properties : The alkoxy group enhances solubility in organic solvents (e.g., DCM, THF) but reduces thermal stability.
- Applications : Explored as a scaffold for bioactive molecule development .
Functional Group Replacements
2-Methyl-3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline
- Structure : Triazole ring replaces thiophene.
- Synthesis : Synthesized via cycloaddition reactions, achieving 95% purity .
- Properties : The triazole group introduces hydrogen-bonding capability, improving crystallinity.
- Applications : Investigated in agrochemicals and metallo-enzyme inhibitors .
N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline
- Structure : Thiophen-2-yl linked via a methylene bridge to the aniline.
- Synthesis : Prepared through reductive amination, with a molar mass of 271.30 g/mol .
- Properties : The extended conjugation modifies UV-Vis absorption (λmax ~280 nm).
- Applications : Studied for optoelectronic materials and ligand design .
Comparative Data Table
Key Research Findings
- Electronic Effects : Thiophene’s electron-rich nature enhances electrophilic substitution reactivity compared to -CF₃ or alkoxy groups, making it suitable for coupling reactions .
- Biological Activity: Thiophene-containing analogs show higher binding affinity to cannabinoid receptors (CB1) compared to furan or pyridine derivatives .
- Polymer Applications : Thiophene-aniline hybrids (e.g., P3T-DDTPA) exhibit tunable conductivity and are used in organic electronics .
Biological Activity
2-Methyl-3-(thiophen-3-yl)aniline is an aromatic amine characterized by a methyl group and a thiophene ring attached to an aniline structure. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. The unique electronic properties imparted by the thiophene moiety enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2-Methyl-3-(thiophen-3-yl)aniline is CHNS. The presence of both the thiophene and aniline groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 175.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Thiophene, Aniline |
Antimicrobial Activity
Research indicates that 2-Methyl-3-(thiophen-3-yl)aniline exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) of 75 μg/mL against Serratia marcescens, with an average biofilm inhibition of 67% at 20 μg/mL .
Anticancer Activity
The anticancer potential of 2-Methyl-3-(thiophen-3-yl)aniline has also been investigated. In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound induced apoptosis in a dose-dependent manner . The IC values for various derivatives of related compounds have shown promising results, indicating that modifications to the structure can enhance anticancer efficacy. For example, certain analogs demonstrated IC values as low as 7.1 μM against HCT-116 colon cancer cells .
The mechanisms through which 2-Methyl-3-(thiophen-3-yl)aniline exerts its biological effects include:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting their activity, which can lead to disrupted cellular processes.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell proliferation, affecting gene expression and cellular metabolism.
- Radical Formation : The ability to form radicals may contribute to its cytotoxic effects against cancer cells .
Case Studies
Several studies have explored the biological activity of compounds similar to 2-Methyl-3-(thiophen-3-yl)aniline:
- Study on Anticancer Activity : A series of thiophene derivatives were synthesized and tested for anticancer activity against various tumor cell lines. Compounds with structural similarities to 2-Methyl-3-(thiophen-3-yl)aniline displayed selective cytotoxicity, particularly against colon cancer cells .
- Antimicrobial Evaluation : A comprehensive evaluation of thiophene derivatives showed that modifications in the structure could significantly enhance antimicrobial potency, suggesting that similar strategies could be applied to optimize the activity of 2-Methyl-3-(thiophen-3-yl)aniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
